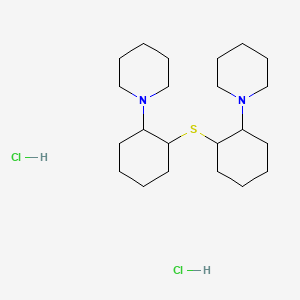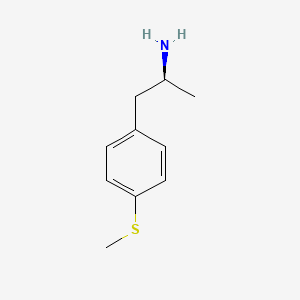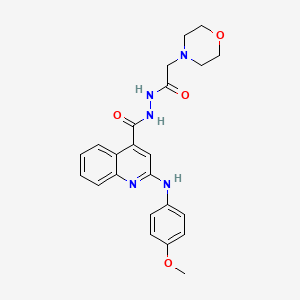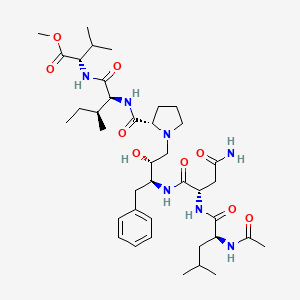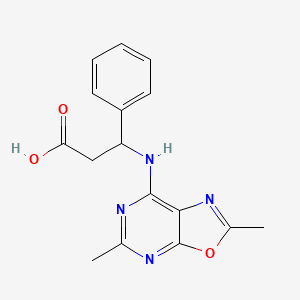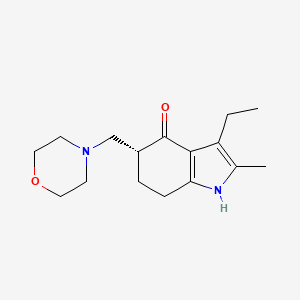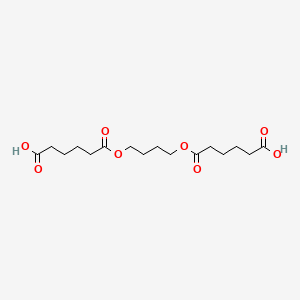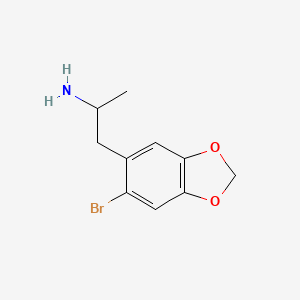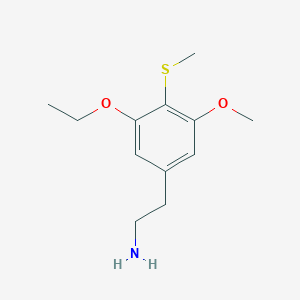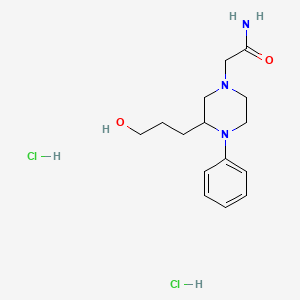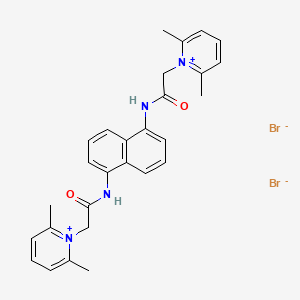
Epigallocatechin gallate 4'-palmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epigallocatechin gallate 4’-palmitate is a derivative of epigallocatechin gallate, a polyphenolic compound predominantly found in green tea. This compound is synthesized by attaching a palmitoyl group to the 4’ position of epigallocatechin gallate, enhancing its stability and lipophilicity. Epigallocatechin gallate 4’-palmitate retains many of the beneficial properties of its parent compound, such as antioxidant, anti-inflammatory, and anticancer activities, while also exhibiting improved bioavailability and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of epigallocatechin gallate 4’-palmitate involves the acylation of epigallocatechin gallate with palmitoyl chloride. The optimized reaction conditions include using a molar ratio of epigallocatechin gallate to palmitoyl chloride to sodium acetate of 1:2:2, with acetone as the solvent, and maintaining the reaction temperature at 40°C. Under these conditions, the yield of epigallocatechin gallate 4’-palmitate can reach up to 90.6% .
Industrial Production Methods
Industrial production of epigallocatechin gallate 4’-palmitate typically follows the same synthetic route as described above, with adjustments made to scale up the process. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
Epigallocatechin gallate 4’-palmitate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form, epigallocatechin gallate.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
科学的研究の応用
Epigallocatechin gallate 4’-palmitate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the effects of lipid modification on polyphenols.
Biology: Investigated for its role in modulating cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the development of functional foods, nutraceuticals, and cosmetic products due to its enhanced stability and bioavailability
作用機序
Epigallocatechin gallate 4’-palmitate exerts its effects through various molecular targets and pathways. It interacts with cellular targets such as the epidermal growth factor receptor, aryl hydrocarbon receptor, and DNA methyltransferase. These interactions lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. Additionally, epigallocatechin gallate 4’-palmitate can inhibit the activity of enzymes such as α-amylase and α-glucosidase, contributing to its antidiabetic effects .
類似化合物との比較
Similar Compounds
Epigallocatechin gallate: The parent compound, known for its antioxidant and anticancer properties.
Epicatechin gallate: Another catechin derivative with similar bioactivities.
Epicatechin: A simpler catechin with antioxidant properties.
Gallocatechin gallate: A related compound with similar health benefits
Uniqueness
Epigallocatechin gallate 4’-palmitate stands out due to its enhanced stability and lipophilicity compared to its parent compound, epigallocatechin gallate. These properties improve its bioavailability and make it more suitable for various applications in medicine, industry, and research .
特性
CAS番号 |
507453-56-7 |
|---|---|
分子式 |
C38H48O12 |
分子量 |
696.8 g/mol |
IUPAC名 |
[(2R,3R)-2-(4-hexadecanoyloxy-3,5-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C38H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-34(45)50-37-30(43)16-23(17-31(37)44)36-33(22-26-27(40)20-25(39)21-32(26)48-36)49-38(47)24-18-28(41)35(46)29(42)19-24/h16-21,33,36,39-44,46H,2-15,22H2,1H3/t33-,36-/m1/s1 |
InChIキー |
VCWNMZDXDWVOJD-YYFXGUOYSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1O)[C@@H]2[C@@H](CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1O)C2C(CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



